Fmoc-Phe-Lys(Trt)-PAB
Description
Contextualizing Cleavable Linkers in Targeted Molecular Delivery
Linkers in bioconjugates can be broadly categorized as either non-cleavable or cleavable. cam.ac.uk Non-cleavable linkers remain intact, and the release of the payload relies on the complete degradation of the antibody-linker-drug conjugate within the lysosome of the target cell. In contrast, cleavable linkers are designed to be selectively broken by specific triggers present in the tumor microenvironment or within the target cell. americanpharmaceuticalreview.com These triggers can include changes in pH, the presence of specific enzymes, or a reducing environment. nih.gov
The use of cleavable linkers offers several advantages, including the ability to release the unmodified, potent payload in its most active form. cam.ac.uk This can lead to a "bystander effect," where the released drug can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen. Over 80% of ADCs currently approved or in clinical development utilize cleavable linkers, highlighting their importance in modern therapeutic design. americanpharmaceuticalreview.comacs.org
Historical Development and Contemporary Significance of Peptide-Based Linkers
The evolution of linker technology has seen a shift from early designs, like acid-labile hydrazones which suffered from instability in circulation, to more stable and specific systems. drug-dev.commdpi.com Peptide-based linkers have emerged as a particularly successful class of cleavable linkers. These linkers are composed of short amino acid sequences that are recognized and cleaved by proteases, such as cathepsins, which are highly active within the lysosomes of cancer cells. creativebiolabs.net
Early peptide linkers included tetrapeptides like Gly-Phe-Leu-Gly, but these often exhibited slow payload release kinetics. cam.ac.ukcreativebiolabs.net Subsequent research led to the development of more efficient dipeptide linkers, with sequences like valine-citrulline (Val-Cit) and phenylalanine-lysine (Phe-Lys) becoming widely used. creativebiolabs.netiris-biotech.de These dipeptide linkers demonstrate excellent stability in the bloodstream while being readily cleaved by lysosomal enzymes. creativebiolabs.net The customization of peptide sequences allows for fine-tuning the cleavage susceptibility and release kinetics, making them a versatile tool in the design of targeted therapies.
Defining the Core Components and Functionality of Fmoc-Phe-Lys(Trt)-PAB within Linker Design
This compound is a key building block used in the synthesis of peptide-based linkers for ADCs. medchemexpress.comtargetmol.comcreative-biolabs.com To understand its function, it is essential to break down its constituent parts:
Fmoc (Fluorenylmethyloxycarbonyl): This is a protecting group for the amine functionality of the phenylalanine amino acid. In solid-phase peptide synthesis (SPPS), the Fmoc group prevents unwanted reactions at the N-terminus of the growing peptide chain. smolecule.com It is readily removed under specific chemical conditions to allow for the addition of the next amino acid in the sequence.
Phe (Phenylalanine) and Lys (Lysine): These two amino acids form the dipeptide sequence Phe-Lys. This particular sequence is designed to be a substrate for lysosomal proteases, most notably cathepsin B. cam.ac.ukgoogle.com The cleavage of the peptide bond between lysine (B10760008) and the subsequent part of the linker by cathepsin B is the initiating step for payload release. cam.ac.uk While Val-Cit is another prominent dipeptide linker, Phe-Lys has been shown to be cleaved more rapidly by isolated cathepsin B in some studies. iris-biotech.de
Trt (Trityl): The trityl group is a protecting group for the side chain amine of the lysine residue. symeres.com Similar to the Fmoc group, the Trt group prevents the lysine side chain from participating in unintended chemical reactions during the synthesis of the linker and its conjugation to other molecules.
PAB (p-aminobenzyl alcohol): This component acts as a self-immolative spacer. cam.ac.ukcreativebiolabs.net After the enzymatic cleavage of the Phe-Lys dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction. cam.ac.ukcreativebiolabs.net This electronic cascade results in the release of the attached payload in its original, unmodified form, along with carbon dioxide and an aza-quinone methide. cam.ac.uk The self-immolative nature of the PAB spacer is crucial for ensuring that the released drug is fully active. cam.ac.uk
In essence, this compound is a protected dipeptide-spacer construct that serves as a fundamental unit in the creation of sophisticated, enzyme-cleavable linkers for targeted drug delivery. Its design allows for controlled synthesis and subsequent specific release of a therapeutic payload within the target cell.
| Component | Full Name | Function |
| Fmoc | Fluorenylmethyloxycarbonyl | N-terminal protecting group for Phenylalanine |
| Phe | Phenylalanine | Part of the enzyme-cleavable dipeptide sequence |
| Lys | Lysine | Part of the enzyme-cleavable dipeptide sequence |
| Trt | Trityl | Side-chain protecting group for Lysine |
| PAB | p-aminobenzyl alcohol | Self-immolative spacer for payload release |
Structure
2D Structure
Properties
Molecular Formula |
C56H54N4O5 |
|---|---|
Molecular Weight |
863.0 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[N-[(2S)-1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-4-(hydroxymethyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C56H54N4O5/c57-53(62)52(31-17-18-36-58-56(42-21-7-2-8-22-42,43-23-9-3-10-24-43)44-25-11-4-12-26-44)60(45-34-32-41(38-61)33-35-45)54(63)51(37-40-19-5-1-6-20-40)59-55(64)65-39-50-48-29-15-13-27-46(48)47-28-14-16-30-49(47)50/h1-16,19-30,32-35,50-52,58,61H,17-18,31,36-39H2,(H2,57,62)(H,59,64)/t51-,52-/m0/s1 |
InChI Key |
YYQHCELGLDFYGB-XWQGWOARSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Origin of Product |
United States |
Molecular Architecture and Functional Dissection of Fmoc Phe Lys Trt Pab
Elucidating the Role of the Fmoc Protecting Group in Peptide Synthesis Strategies
The fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of custom peptides. creative-peptides.comlgcstandards.com Its primary role is to temporarily block the N-terminus of an amino acid, preventing unwanted reactions during the stepwise assembly of a peptide chain. creative-peptides.comlgcstandards.com
The Fmoc group's utility stems from its unique chemical properties. It is stable under a variety of reaction conditions but can be readily removed by a weak base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). creative-peptides.comwikipedia.org This base-lability is crucial for what is known as an "orthogonal" protection strategy. In this approach, the temporary N-terminal protecting group (Fmoc) can be removed without affecting the permanent protecting groups on the amino acid side chains, which are typically acid-labile. peptide.com This selective removal is paramount for the stepwise and controlled elongation of the peptide.
One of the significant advantages of the Fmoc group is the ability to monitor its removal in real-time. wikipedia.orgpeptide.com Upon cleavage, the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong ultraviolet (UV) absorbance. wikipedia.orgpeptide.com This allows for the quantitative monitoring of the deprotection step, ensuring the reaction has gone to completion before the next amino acid is added. This feature is particularly beneficial for automated peptide synthesis. peptide.comnih.gov
The development of Fmoc chemistry was a major breakthrough, offering a milder alternative to the older tert-butyloxycarbonyl (Boc) method, which requires the use of strong acids for deprotection. lgcstandards.comnih.gov The milder conditions of Fmoc SPPS are compatible with a wider range of sensitive and modified amino acids, such as those that are phosphorylated or glycosylated. nih.gov
Table 1: Comparison of Common N-Terminal Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Condition | Key Advantages |
|---|---|---|---|
| Fluorenylmethyloxycarbonyl | Fmoc | Base-labile (e.g., 20% piperidine in DMF) | Mild cleavage, UV monitoring of deprotection |
Investigation of the Phe-Lys Dipeptide Motif as an Enzymatic Recognition Element
The dipeptide sequence Phenylalanine-Lysine (Phe-Lys) within the Fmoc-Phe-Lys(Trt)-PAB molecule is not arbitrary; it is designed to be a specific recognition site for certain enzymes. In many biological applications, particularly in the context of antibody-drug conjugates (ADCs), this dipeptide acts as a cleavable linker, designed to be stable in the bloodstream but susceptible to enzymatic cleavage upon reaching a target cell, such as a cancer cell. medchemexpress.comfujifilm.com
The specificity of enzymatic cleavage is a critical aspect of targeted therapies. Proteases, enzymes that break down proteins and peptides, often recognize and cleave at specific amino acid sequences. The Phe-Lys motif can be a substrate for certain proteases. For instance, some lysosomal proteases, which are enzymes found within cellular compartments called lysosomes, can recognize and cleave peptide bonds involving these amino acids.
Research into enzyme-substrate interactions has shown that the amino acids flanking the cleavage site can significantly influence the efficiency of the enzymatic reaction. nih.govresearchgate.net The aromatic nature of Phenylalanine and the positively charged side chain of Lysine (B10760008) contribute to the binding affinity and specificity of the dipeptide for the active site of the target enzyme. For example, studies on the synthesis of a lysine-containing dipeptide using α-chymotrypsin as a catalyst have explored the substrate specificity of the enzyme. tandfonline.com
The enzymatic cleavage of the Phe-Lys bond is a hydrolytic reaction that breaks the amide bond between the two amino acids. khanacademy.org This cleavage is the triggering event that initiates the subsequent release of the attached molecule, a process facilitated by the self-immolative spacer.
Analysis of the Trityl Protecting Group's Contribution to Synthetic Utility and Stability
The trityl (Trt) group, a triphenylmethyl group, is employed in this compound to protect the side chain of the lysine residue. cblpatras.gr The lysine side chain contains a primary amine (the ε-amino group) which is nucleophilic and would interfere with the peptide coupling reactions if left unprotected. creative-peptides.com
The Trt group is a bulky, acid-labile protecting group. cblpatras.griris-biotech.de Its large size provides steric hindrance, effectively shielding the lysine's side-chain amine from participating in unwanted side reactions. The acid lability of the Trt group is a key feature of its utility in Fmoc-based peptide synthesis. While the N-terminal Fmoc group is removed with a base, the Trt group remains intact. It is typically removed at the final stage of peptide synthesis, concurrently with the cleavage of the peptide from the solid support, using a strong acid cocktail, often containing trifluoroacetic acid (TFA). iris-biotech.demerckmillipore.com
The choice of a trityl group over other protecting groups, such as the tert-butyl (t-Bu) group, can offer distinct advantages in certain synthetic strategies. cblpatras.gr Trityl-based protecting groups are generally more acid-labile than t-butyl groups, allowing for their removal under milder acidic conditions. cblpatras.grpeptide.com This can be particularly beneficial when synthesizing peptides with sensitive amino acid sequences, leading to purer products. cblpatras.gr Furthermore, the use of trityl protection can sometimes improve the efficiency of Fmoc group removal in challenging sequences. cblpatras.gr
The stability of the Trt group to the basic conditions used for Fmoc deprotection ensures the integrity of the lysine side chain throughout the iterative process of peptide chain elongation. Selective deprotection of the Trt group is also possible under specific, mildly acidic conditions, which allows for on-resin modification of the lysine side chain if required for a particular application. cblpatras.grresearchgate.net
Table 2: Properties of the Trityl Protecting Group
| Property | Description |
|---|---|
| Chemical Nature | Triphenylmethyl group |
| Function | Protects the ε-amino group of Lysine |
| Cleavage Condition | Acid-labile (e.g., 95% TFA) |
| Key Features | Bulky, provides steric hindrance; allows for orthogonal protection in Fmoc SPPS |
Mechanistic Exploration of the p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer
The p-aminobenzyl alcohol (PAB) moiety in this compound serves as a self-immolative spacer. researchgate.netgoogle.com This type of linker is a critical component in drug delivery systems, designed to release a cargo molecule in a controlled manner following a specific triggering event. nih.govnih.gov In this context, the trigger is the enzymatic cleavage of the Phe-Lys dipeptide.
The self-immolation mechanism is a cascade of electronic rearrangements that occurs spontaneously after the initial enzymatic cleavage. rsc.org Once the protease cleaves the amide bond between the Phe-Lys dipeptide and the PAB spacer, a free aniline (B41778) (p-aminophenol) derivative is generated. nih.gov This newly exposed amino group is strongly electron-donating and initiates a 1,6-elimination reaction. rsc.org
This 1,6-elimination involves the formation of a transient, highly reactive aza-quinone methide intermediate. rsc.org The formation of this intermediate leads to the spontaneous release of the molecule attached to the benzylic position of the PAB spacer. In the case of antibody-drug conjugates, this released molecule would be the cytotoxic drug. The aza-quinone methide is then quenched by water. rsc.org
The elegance of the self-immolative spacer lies in its "traceless" nature, meaning that after cleavage and release, no part of the spacer remains attached to the released cargo molecule. iris-biotech.de The rate of this self-immolation process can be influenced by the electronic properties of the system. For instance, the presence of electron-withdrawing groups can accelerate the release of a payload attached via a phenolic linkage. nih.govacs.org The PAB-based self-immolative linker is one of the most well-validated and widely used linkers in the development of antibody-drug conjugates. nih.gov
Table 3: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| Fluorenylmethyloxycarbonyl |
| Phenylalanine |
| Lysine |
| Trityl |
| p-Aminobenzyl alcohol |
| Piperidine |
| N,N-dimethylformamide |
| Dibenzofulvene |
| tert-Butoxycarbonyl |
| Trifluoroacetic acid |
| α-Chymotrypsin |
Synthetic Methodologies for the Construction of Fmoc Phe Lys Trt Pab and Its Conjugates
Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-Phe-Lys(Trt)-PAB Assembly
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptide chains on a polymeric resin support. nih.gov This method allows for the efficient removal of excess reagents and byproducts through simple filtration and washing steps, streamlining the synthesis process. peptide.com The assembly of the this compound linker on a solid support involves the sequential addition of protected amino acids to a resin functionalized with the PAB moiety.
Strategic Use of Fmoc/tBu Orthogonal Protection in SPPS
The most widely adopted strategy for SPPS is the Fmoc/tBu orthogonal protection scheme. nih.gov This approach relies on two distinct classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at specific stages of the synthesis. chempep.com
Nα-Fmoc Protection : The α-amino group of the incoming amino acid is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). peptide.com This deprotection step exposes the N-terminal amine, making it available for coupling with the next amino acid in the sequence. nih.gov
Side-Chain Protection : Reactive amino acid side chains are protected with acid-labile groups. For the this compound linker, the ε-amino group of the lysine (B10760008) residue is protected with the bulky and highly acid-sensitive trityl (Trt) group. nih.gov Other common acid-labile side-chain protecting groups used in conjunction with Fmoc chemistry include tert-butyl (tBu) for aspartic acid, glutamic acid, serine, threonine, and tyrosine, and tert-butyloxycarbonyl (Boc) for lysine or tryptophan. peptide.comajpamc.com These groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with the final release of the peptide from the resin using strong acid, typically trifluoroacetic acid (TFA). chempep.com
The orthogonality of the Fmoc (base-labile) and Trt/tBu (acid-labile) groups is fundamental to the success of the synthesis, preventing unwanted side reactions and ensuring the integrity of the growing peptide chain. nih.gov
Optimization of Amino Acid Coupling Reactions and Resin Linkage
The efficiency of peptide bond formation and the choice of the solid support are critical for a successful synthesis. Several factors must be optimized to maximize yield and purity.
Resin and Linkage: The synthesis can be initiated by attaching the p-aminobenzyl alcohol (PABA) moiety to a suitable resin. nih.gov A 2-chlorotrityl chloride resin is often preferred for this purpose. nih.gov This type of resin allows for the attachment of the PABA linker under mild conditions, and more importantly, it permits the cleavage of the final product under very mild acidic conditions that keep the acid-labile side-chain protecting groups (like Trt on Lysine) intact if a protected fragment is desired. Building the peptide directly onto a resin-bound PABA avoids potential issues in subsequent solution-phase steps. nih.gov Using trityl-based resins also helps to minimize side reactions like diketopiperazine formation, which can occur with dipeptides linked to other resin types like Wang resin.
Coupling Reagents: The formation of the amide bond between the deprotected N-terminal amine on the resin-bound peptide and the carboxyl group of the incoming Fmoc-amino acid requires an activating agent. The choice of coupling reagent can significantly impact reaction time, efficiency, and the degree of side reactions like racemization. luxembourg-bio.com
| Coupling Reagent Class | Examples | Key Characteristics |
| Carbodiimides | N,N'-Diisopropylcarbodiimide (DIC) | Often used with additives like HOBt or Oxyma Pure to suppress racemization. The resulting diisopropylurea byproduct is soluble in DMF. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Highly efficient reagents that promote rapid coupling. Often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.govluxembourg-bio.com HATU is considered highly efficient but costly; HCTU and COMU offer a good balance of reactivity and cost for fast synthesis protocols. luxembourg-bio.com |
| Phosphonium Salts | PyBOP, PyClock | Effective coupling reagents, with reactivity influenced by the acidity of their corresponding additives (e.g., HOBt). luxembourg-bio.com |
Table 1: Common Coupling Reagents in Fmoc SPPS
For the synthesis of the Phe-Lys sequence, standard activation is typically achieved using reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of N-hydroxybenzotriazole (HOBt) and a base such as DIPEA. nih.gov Optimization involves ensuring a sufficient excess of the activated amino acid and allowing adequate coupling time, which can be monitored using qualitative tests like the Kaiser test to confirm the absence of free primary amines.
Solution-Phase Synthesis Routes for Linker Precursors and Activated Forms (e.g., this compound-PNP)
While SPPS is efficient for peptide assembly, solution-phase synthesis is often employed for the preparation of the initial linker precursors or for the activation of the final linker construct. A common route involves synthesizing the Fmoc-Phe-Lys(Trt)-OH dipeptide first and then coupling it to p-aminobenzyl alcohol (PAB-OH).
A plausible synthetic sequence is as follows:
Dipeptide Formation : Fmoc-Phe-OH is coupled to H-Lys(Trt)-OH using standard solution-phase peptide coupling reagents (e.g., EEDQ or DIC/HOBt) to form the protected dipeptide Fmoc-Phe-Lys(Trt)-OH.
Coupling to PAB-OH : The resulting dipeptide is then coupled to p-aminobenzyl alcohol. Reagents like 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) have been successfully used for coupling dipeptides to PAB-OH in a mixture of methanol (B129727) and dichloromethane (B109758) (DCM). acs.org
Activation of the PAB-Alcohol : The hydroxyl group of the resulting this compound-OH is then activated to facilitate its reaction with a therapeutic payload. A common method is to convert the alcohol into a highly reactive p-nitrophenyl (PNP) carbonate. creative-biolabs.com This is achieved by reacting the linker with p-nitrophenyl chloroformate (4-NPC) in the presence of a base like triethylamine (B128534) (TEA) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acs.org The product, this compound-PNP, is a stable, activated linker ready for conjugation. creative-biolabs.comnih.gov
This solution-phase approach provides a versatile method for producing the activated linker on a larger scale compared to SPPS.
Advanced Bioconjugation Techniques Involving this compound Derivatives
Once the activated linker is synthesized, the next stage is its covalent attachment to a biomacromolecule and a therapeutic payload to form a functional bioconjugate, such as an ADC.
Strategies for Covalent Attachment to Biomacromolecules (e.g., Antibodies, Peptides, Polymers)
The covalent linking of the payload-linker moiety to a biomolecule like an antibody requires a specific and efficient conjugation reaction. The N-terminal Fmoc group on the linker is not suitable for this purpose and is typically replaced with a bio-orthogonal reactive handle.
A common strategy involves the following steps:
Fmoc Deprotection : The Fmoc group is removed from the fully assembled and activated linker (e.g., this compound-Payload) using piperidine.
Introduction of a Maleimide (B117702) Group : The newly exposed N-terminal amine of the Phe residue is then acylated with a heterobifunctional crosslinker, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or a maleimide-PEG-NHS ester. nih.gov This step introduces a maleimide group at the terminus of the linker.
Conjugation to Cysteine Residues : The maleimide group reacts specifically with thiol groups via a Michael addition reaction. creative-biolabs.com Antibodies are often engineered to contain surface-exposed cysteine residues, or their native interchain disulfide bonds can be partially reduced to generate free thiols. The maleimide-functionalized linker-payload then selectively attaches to these cysteine residues, forming a stable thioether bond. nih.govkinampark.com N-aryl maleimides have been shown to form more stable conjugates compared to traditional N-alkyl maleimides, reducing premature drug loss in vivo. nih.govresearchgate.net
| Conjugation Chemistry | Reactive Group on Linker | Target Residue on Biomolecule | Resulting Bond |
| Michael Addition | Maleimide | Cysteine (thiol) | Thioether |
| Amide Bond Formation | NHS Ester | Lysine (ε-amine) | Amide |
| Click Chemistry | Azide or Alkyne | Alkyne or Azide (introduced) | Triazole |
Table 2: Common Bioconjugation Strategies
Formation of Cleavable Bonds with Therapeutic Payloads (e.g., Carbamate (B1207046) Linkages)
The PAB spacer within the linker is designed to connect to and subsequently release the therapeutic payload. The chemistry of this connection is crucial for the stability of the conjugate in circulation and its efficient cleavage inside the target cell.
The activated linker, this compound-PNP, readily reacts with nucleophilic groups on the payload molecule.
Carbamate Linkage : If the payload contains a primary or secondary amine, it will react with the PNP-carbonate of the linker to form a stable carbamate bond. chemrxiv.orgmdpi.com This is a common linkage strategy for amine-containing drugs like auristatins or doxorubicin (B1662922). rsc.orgmdpi.com
Carbonate Linkage : If the payload has a hydroxyl group, the reaction forms a carbonate linkage. However, carbonate linkers are known to be less stable in plasma compared to carbamates. nih.gov
Upon internalization of the ADC into a target cancer cell, it is trafficked to the lysosome. Inside the lysosome, the enzyme cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the amide bond between the Phenylalanine and Lysine residues. rsc.orgnih.govnih.gov This cleavage event initiates a cascade reaction:
Enzymatic Cleavage : Cathepsin B hydrolyzes the Phe-Lys peptide bond. researchgate.net
Self-Immolation : The cleavage unmasks an amine on the PAB group. This triggers a spontaneous 1,6-elimination (an electron cascade) through the aromatic ring system. researchgate.net
Payload Release : This elimination process results in the formation of an unstable intermediate (p-aza-quinone methide), which fragments to release the unmodified, active therapeutic payload, along with carbon dioxide and the remnant of the linker. mdpi.com
This self-immolative mechanism is highly efficient and ensures that the drug is released in its fully active form only after the specific enzymatic trigger, minimizing off-target toxicity. chemrxiv.org
Enzymatic Release Mechanisms and Controlled Payload Delivery from Fmoc Phe Lys Trt Pab Based Conjugates
Protease-Mediated Cleavage of the Phe-Lys Dipeptide Linkage
The initial and critical step in the drug release cascade from Fmoc-Phe-Lys(Trt)-PAB-based conjugates is the enzymatic cleavage of the dipeptide linker. This process is primarily mediated by proteases that are overexpressed in the tumor microenvironment and within lysosomal compartments of cancer cells.
Specificity and Efficiency of Cathepsin B-Mediated Hydrolysis
Cathepsin B, a cysteine protease frequently upregulated in various cancers, exhibits a pronounced specificity and efficiency in hydrolyzing the amide bond between the phenylalanine (Phe) and lysine (B10760008) (Lys) residues of the linker. spandidos-publications.comacs.orgnih.gov This enzymatic action is the linchpin of the entire release mechanism. The Phe-Lys sequence is recognized as a preferred substrate by Cathepsin B, leading to rapid cleavage. spandidos-publications.comacs.org
Research has demonstrated the remarkable efficiency of this process. For instance, the model conjugate Z-Phe-Lys-PABC-Doxorubicin undergoes rapid release of doxorubicin (B1662922) in the presence of Cathepsin B at 37°C and a pH of 5.0, with a half-life of just 8 minutes. spandidos-publications.comnih.govwikipedia.org This is significantly faster—approximately 30-fold—than the cleavage of a conjugate containing the more commonly used Val-Cit dipeptide linker under the same conditions. acs.orgnih.govnih.gov The presence of the p-aminobenzyloxycarbonyl (PABC) spacer has been shown to be crucial for this rapid drug release, as its absence significantly slows down the cleavage rate. nih.gov
The enhanced cleavage rate of the Phe-Lys linker by Cathepsin B underscores its potential for rapid drug deployment within the target site. This efficiency is a key factor in maximizing the therapeutic window of the conjugated payload by ensuring its timely release upon internalization into cancer cells.
| Dipeptide Linker | Model Conjugate | Half-life of Cleavage (minutes) | Relative Cleavage Rate vs. Val-Cit |
|---|---|---|---|
| Phe-Lys | Z-Phe-Lys-PABC-Doxorubicin | 8 | ~30-fold faster |
| Val-Cit | Z-Val-Cit-PABC-Doxorubicin | ~240 | Baseline |
Substrate Recognition Profiles for Lysosomal Proteases and Tumor Microenvironment Enzymes
Lysosomal cysteine proteases, as a class, are known to be involved in the degradation of internalized proteins and peptides. Although Cathepsin B shows a high affinity for the Phe-Lys sequence, other cathepsins may also contribute to its cleavage. acs.org The acidic environment of the lysosome is optimal for the activity of these enzymes. spandidos-publications.com
The tumor microenvironment is also rich in other proteases, such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA), which play roles in tissue remodeling, invasion, and metastasis. wikipedia.orgnih.gov While both t-PA and u-PA show a preference for arginyl over lysyl peptide bonds, u-PA has a significantly lower arginine/lysine preference, suggesting it may have a broader substrate specificity that could include the cleavage of lysyl bonds in certain contexts. nih.gov However, direct and efficient cleavage of the Phe-Lys dipeptide by MMPs or uPA has not been as extensively documented as cleavage by Cathepsin B. The primary activation of this compound based conjugates is therefore predominantly attributed to the action of lysosomal cathepsins following internalization.
The Self-Immolative Cascade of the PAB Spacer
Following the enzymatic cleavage of the Phe-Lys dipeptide, the exposed p-aminobenzyl alcohol (PAB) moiety initiates a spontaneous and irreversible electronic cascade, known as self-immolation. This chemical transformation is the final step that liberates the active payload.
Electronically Driven 1,4- and 1,6-Elimination Pathways
The self-immolation of the PAB spacer proceeds through an electronically driven elimination reaction. The most common and well-documented pathway is a 1,6-elimination. sigutlabs.comnih.govresearchgate.net Upon cleavage of the dipeptide, the newly formed aniline (B41778) nitrogen donates its lone pair of electrons into the aromatic ring, triggering a cascade that results in the expulsion of the payload attached to the benzylic position and the formation of a transient azaquinone methide intermediate. This intermediate is then rapidly hydrolyzed by water. For payloads attached via a carbamate (B1207046) linkage, this process also releases carbon dioxide.
While less common for the standard para-substituted PAB linker, a 1,4-elimination pathway can occur in ortho-substituted aminobenzyl systems. sigutlabs.comnih.govresearchgate.net This process is conceptually similar, involving the donation of electrons from the aniline nitrogen to induce fragmentation, but the electronic rearrangement occurs through a shorter conjugated system. The 1,4-elimination is frequently utilized in disulfide-based self-immolative linkers that are triggered by reduction. sigutlabs.com
Kinetic Studies and Modulation of Self-Immolation Rates
The position of these substituents also plays a role. Groups positioned ortho to the benzylic leaving group have the most significant impact on the elimination rate due to their direct electronic influence on the reaction center. rsc.org Steric factors can also affect the kinetics of self-immolation. Bulky substituents near the reaction site can hinder the necessary conformational changes for the electronic cascade, thereby slowing down the release of the payload. nih.gov These principles allow for the fine-tuning of the self-immolation rate to achieve a desired payload release profile.
Investigation of Intracellular Drug Release Dynamics and Bypass Strategies
Understanding the spatiotemporal dynamics of drug release within the cell is paramount for optimizing the therapeutic efficacy of antibody-drug conjugates (ADCs) and other targeted delivery systems. Various advanced analytical techniques are employed to investigate these processes.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the quantitative analysis of the intracellular concentration of the released payload. aacrjournals.orgbiocompare.comnih.gove-b-f.euwuxiapptec.com This technique allows for the precise measurement of the active drug and its metabolites within cell lysates, providing valuable data on the efficiency of the entire release cascade. biocompare.comnih.gove-b-f.eu Fluorescence-based assays offer a complementary approach, enabling the real-time monitoring of drug release in living cells. acs.orgrsc.orgnih.govacs.org By using fluorogenic probes that are activated upon linker cleavage, researchers can visualize the subcellular localization and timing of payload release. acs.orgrsc.orgacs.org
While the PAB self-immolative linker is a robust and widely used system, researchers are exploring "bypass" or alternative strategies to address potential limitations, such as slow or incomplete self-immolation in certain contexts. One approach involves the design of linkers with a second, sequential self-immolative event to ensure complete and efficient payload release. chemrxiv.org Another strategy focuses on the development of novel self-immolative systems based on different chemical triggers and fragmentation pathways, such as those driven by cyclization reactions. sigutlabs.com These innovative approaches aim to provide a broader toolkit for the controlled and traceless release of therapeutic agents, further enhancing the precision and efficacy of targeted drug delivery. sigutlabs.com
Research Applications of Fmoc Phe Lys Trt Pab in Advanced Drug Delivery Platforms
Design and Development of Antibody-Drug Conjugates (ADCs) Utilizing Fmoc-Phe-Lys(Trt)-PAB
The Phe-Lys-PAB linker, derived from this compound, has been explored in the design of antibody-drug conjugates (ADCs), which are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic agent.
Enhancing Linker Stability in Circulation and Targeted Cleavage in Preclinical Models
A crucial aspect of ADC design is the stability of the linker in systemic circulation. Premature cleavage of the linker can lead to off-target toxicity and a diminished therapeutic window. The Phe-Lys dipeptide sequence is a known substrate for cathepsin B, which is predominantly found within the lysosomes of cells. This provides a mechanism for targeted drug release upon internalization of the ADC into cancer cells.
However, research comparing different dipeptide linkers has indicated that the Phe-Lys linker is substantially less stable in human plasma than the more widely used Valine-Citrulline (Val-Cit) linker. nih.gov This lower plasma stability can be a significant drawback, potentially leading to the premature release of the cytotoxic payload before the ADC reaches the target tumor cells.
One study found that the Phe-Lys linker was cleaved most rapidly among a library of dipeptide linkers by the enzyme cathepsin B, with a reported half-life of 8 minutes for a doxorubicin (B1662922) conjugate. nih.gov While this rapid cleavage is advantageous within the lysosome, any presence of cathepsin B or other similar proteases in the plasma could compromise the stability of the ADC in circulation. The choice of conjugation site on the antibody has also been shown to critically affect the stability of cleavable linkers in mouse plasma, with a direct correlation observed between linker stability and the cytotoxic potency of the ADC both in vitro and in vivo. nih.govresearchgate.net
| Linker Moiety | Cleavage Enzyme | Half-life in Presence of Cathepsin B | Reference |
| Z-Phe-Lys-PABC-DOX | Cathepsin B | 8 minutes | nih.govnih.gov |
| Val-Cit | Cathepsin B | Slower than Phe-Lys | nih.gov |
Influence on Conjugate Potency and Specificity in in vitro and ex vivo Studies
The potency and specificity of an ADC are directly influenced by the efficiency of linker cleavage and subsequent drug release at the target site. The rapid cleavage of the Phe-Lys linker by cathepsin B can lead to potent cytotoxic effects in cancer cells that overexpress this enzyme. nih.gov The specificity of this cleavage mechanism contributes to the targeted action of the ADC, minimizing damage to healthy tissues where cathepsin B activity is typically lower.
However, the aforementioned instability of the Phe-Lys linker in plasma can complicate the interpretation of in vitro and ex vivo potency studies, as premature drug release could contribute to the observed cytotoxicity, potentially masking the true targeted effect of the ADC. Despite this, ADCs utilizing the Phe-Lys-PAB linker have demonstrated potent and antigen-specific cytotoxic activity in preclinical models. mdpi.com The choice of the PAB self-immolative spacer is also critical, as it ensures the efficient release of the unmodified, active form of the drug following enzymatic cleavage of the dipeptide. cam.ac.uk
Integration into Prodrug Systems for Targeted Activation
The principles of targeted cleavage of the Phe-Lys linker are also applied in the design of prodrug systems, where a cytotoxic agent is rendered inactive by conjugation to a carrier molecule and is reactivated at the target site.
Polymeric Prodrug and Peptide-Drug Conjugate Architectures
The Phe-Lys dipeptide has been incorporated as a cathepsin B-cleavable linker in various polymeric prodrug and peptide-drug conjugate (PDC) architectures. For instance, a smart prodrug named Ac-Phe-Lys-PABC-ADM (doxorubicin) was designed to reduce the adverse effects of the parent drug. researchgate.net This prodrug demonstrated excellent performance in in vitro assays and, in in vivo studies, did not exhibit the toxicity observed with the free drug. researchgate.net Another example involves the conjugation of doxorubicin and methotrexate (B535133) to a polyglycerol (PG) dendrimer via a Phe-Lys or Ala-Phe-Lys linker, facilitating enzymatic drug release in tumor cells. mdpi.com These approaches leverage the high expression of cathepsin B in tumors to achieve targeted drug activation.
Utilization in Nanocarrier-Based Delivery Systems for Controlled Release
Peptide linkers, including the Phe-Lys sequence, are also integrated into nanocarrier-based delivery systems, such as liposomes and nanoparticles, to achieve controlled and targeted drug release. These systems provide an additional layer of control, ensuring that the therapeutic agent is released primarily when the nanocarrier reaches the desired tissue or cell type. The Phe-Lys linker can be incorporated into the structure of these nanocarriers to make them responsive to the enzymatic conditions of the tumor microenvironment. For example, peptide linkers such as Phe-Lys can be used in nucleic acid nanocapsules for drug delivery and targeted gene knockdown. google.com
Exploration in Bioorthogonal Chemistry Applications
While less common, the Phe-Lys dipeptide linker has been utilized in the context of bioorthogonal chemistry to create multifunctional therapeutic and diagnostic agents. Bioorthogonal reactions allow for specific chemical ligations to occur in a biological environment without interfering with native biochemical processes. In one study, a Phe-Lys cathepsin B-sensitive linker was incorporated into a synthetic peptide designed for the dual labeling of an affibody protein. thno.org This approach combined PAL-mediated tandem ligation-cyclization and drug conjugation, demonstrating the potential for integrating enzymatically cleavable linkers with bioorthogonal chemistry to develop sophisticated protein theranostics. thno.org This highlights the versatility of the Phe-Lys motif beyond traditional ADC and prodrug applications.
Future Directions and Emerging Frontiers in Fmoc Phe Lys Trt Pab Linker Research
Rational Design for Improved Linker Biodistribution and Release Kinetics
The biodistribution and release kinetics of the payload are critical determinants of an ADC's therapeutic index. Future research is centered on the rational design of the Fmoc-Phe-Lys(Trt)-PAB linker to optimize these parameters. The goal is to ensure the ADC remains stable in systemic circulation, minimizing off-target toxicity, while facilitating efficient and rapid payload release upon internalization into the target cancer cell.
Optimizing release kinetics is another major focus. The cleavage of the Phe-Lys peptide bond by lysosomal proteases, such as cathepsin B, is the primary mechanism of payload release for this linker. Researchers are exploring the impact of substituting the phenylalanine and lysine (B10760008) residues with other amino acids to fine-tune the cleavage rate. The objective is to achieve a release profile that is slow enough to prevent premature drug release but rapid enough to ensure a potent cytotoxic effect within the target cell.
| Modification Strategy | Goal | Potential Impact |
| Incorporation of hydrophilic moieties | Enhance hydrophilicity | Improved pharmacokinetics, reduced aggregation |
| Introduction of sterically hindering groups | Increase plasma stability | Minimized off-target toxicity |
| Amino acid substitution in the dipeptide trigger | Modulate cleavage rate | Optimized payload release kinetics |
Development of Orthogonal and Multi-Stimuli Responsive Linker Systems
To enhance the specificity of drug release, the development of linker systems that respond to multiple tumor-specific stimuli is a promising area of investigation. This involves engineering the this compound linker to be sensitive to a combination of triggers, such as low pH, a reductive environment, and the presence of specific enzymes. This multi-layered approach would ensure that the payload is only released in the unique microenvironment of the tumor, further reducing the potential for off-target effects.
Orthogonal linker systems represent another exciting frontier. These systems involve the use of two or more different linkers to conjugate multiple payloads to a single antibody. Each linker would be designed to be cleaved by a distinct trigger, allowing for the controlled and sequential release of different therapeutic agents. This could enable the development of ADCs with synergistic or complementary mechanisms of action, potentially overcoming drug resistance.
Advanced Characterization Techniques for Linker Stability and Cleavage Products
A thorough understanding of the linker's stability and the nature of its cleavage products is essential for the development of safe and effective ADCs. Future research will increasingly rely on advanced analytical techniques to provide a comprehensive characterization of the this compound linker and its metabolites.
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for identifying and quantifying the intact ADC, as well as its degradation and cleavage products in complex biological matrices. These techniques can provide valuable insights into the linker's stability in plasma and its metabolic fate within the cell. Furthermore, sophisticated techniques such as tandem mass spectrometry (MS/MS) can be used to elucidate the precise structure of the cleavage products, helping to identify any potentially toxic or reactive metabolites.
Advanced electrophoretic and chromatographic methods are also being employed to assess the heterogeneity of ADCs and to monitor changes in their drug-to-antibody ratio (DAR) over time. This information is crucial for ensuring the quality and consistency of the ADC product.
| Analytical Technique | Application | Information Gained |
| High-Resolution Mass Spectrometry (HRMS) | Identification and quantification of ADC and its metabolites | Linker stability, metabolic fate |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of cleavage products | Identification of potentially toxic metabolites |
| Advanced Electrophoresis/Chromatography | Assessment of ADC heterogeneity and DAR | Quality control, stability monitoring |
Computational Approaches to Predict Linker Performance and Optimize Design
Computational modeling and simulation are becoming indispensable tools in the rational design of next-generation linkers. These approaches can provide valuable insights into the linker's conformational dynamics, its interaction with enzymes, and its susceptibility to cleavage.
Molecular dynamics (MD) simulations can be used to model the behavior of the this compound linker in different biological environments, such as the bloodstream and the lysosome. This can help to predict its stability and to identify potential sites of premature cleavage. Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the enzymatic cleavage reaction at the atomic level, providing a deeper understanding of the factors that govern the release kinetics.
These computational approaches can be used to screen virtual libraries of modified linkers, allowing researchers to prioritize the most promising candidates for synthesis and experimental evaluation. This in silico screening can significantly accelerate the drug discovery and development process, reducing the time and cost associated with bringing new ADCs to the clinic.
Q & A
Q. What is the role of Fmoc and Trt protecting groups in the synthesis of Fmoc-Phe-Lys(Trt)-PAB?
The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of phenylalanine during solid-phase peptide synthesis (SPPS), enabling stepwise elongation of the peptide chain. It is removed under basic conditions (e.g., 20% piperidine in DMF) . The Trt (trityl) group protects the ε-amino group of lysine, providing acid-labile protection (removed with 1–2% TFA in DCM) to prevent undesired side reactions. This dual protection ensures selective deprotection and precise peptide assembly .
Q. How should researchers optimize purification methods for this compound?
Post-synthesis, reverse-phase HPLC (RP-HPLC) with a C18 column is recommended, using gradients of water/acetonitrile with 0.1% TFA. Analytical HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS) should confirm molecular weight and structural integrity. Impurities often arise from incomplete coupling or deprotection; iterative optimization of reaction times and reagent equivalents (e.g., HOBt/DIC activation) can mitigate these issues .
Q. What are the recommended storage conditions to maintain the stability of this compound?
Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis of the PAB (para-aminobenzyloxy) linker and degradation of protecting groups. Solutions in DMSO should be aliquoted and stored at –80°C, avoiding freeze-thaw cycles to preserve functionality .
Advanced Research Questions
Q. How do pH and solvent conditions influence the stability of the PAB linker in ADC applications?
The PAB linker’s stability is critical for controlled drug release. Under acidic lysosomal conditions (pH 4.5–5.5), the linker undergoes hydrolysis, releasing the payload. However, premature cleavage can occur in serum (pH 7.4) if the linker design lacks steric hindrance. Researchers should evaluate stability via incubation in simulated lysosomal buffer (e.g., citrate-phosphate, pH 5.0) and serum-containing media, monitoring degradation via LC-MS .
Q. What strategies resolve contradictions in literature regarding the cleavage efficiency of this compound compared to Val-Cit-PAB?
Val-Cit-PAB relies on protease-mediated cleavage (e.g., cathepsin B), while this compound’s release mechanism is pH-dependent. Contradictions may arise from variability in assay conditions (e.g., enzyme concentrations, buffer composition). Head-to-head comparisons using standardized in vitro assays (e.g., fluorogenic payload release in lysosomal extracts) and in vivo pharmacokinetic studies can clarify these discrepancies .
Q. How can researchers troubleshoot low coupling efficiency during SPPS of this compound?
Low coupling efficiency often stems from steric hindrance from the Trt group or incomplete Fmoc deprotection. Solutions include:
Q. What analytical techniques are critical for characterizing batch-to-batch variability in this compound synthesis?
Beyond HPLC and MS, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H-NMR, 13C-NMR) can confirm the integrity of the Trt and Fmoc groups. X-ray photoelectron spectroscopy (XPS) may identify surface impurities on resin-bound intermediates. For ADC conjugates, SEC-HPLC and SDS-PAGE assess aggregation and linker-drug ratio consistency .
Methodological Considerations
Q. How to design in vitro assays to evaluate the drug-release kinetics of ADCs incorporating this compound?
Use fluorophore- or radiolabeled payloads conjugated via the PAB linker. Incubate ADCs in:
Q. What are the implications of residual Trt or Fmoc groups on ADC efficacy?
Residual protecting groups can hinder conjugation to antibodies or reduce payload release efficiency. Monitor deprotection completeness via Kaiser test (free amines) or FT-IR spectroscopy. If detected, re-treatment with TFA (for Trt) or piperidine (for Fmoc) is necessary before proceeding to conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
